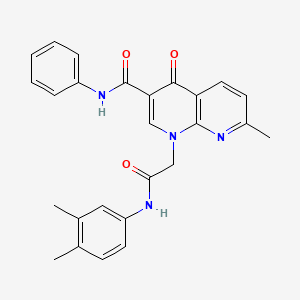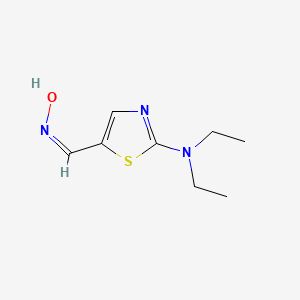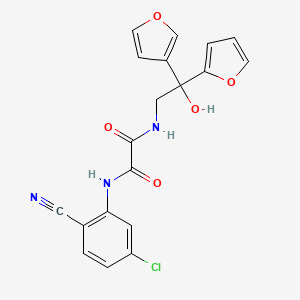
1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including an amide, a naphthyridine ring, and a dimethylphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without specific data, it’s difficult to provide a detailed analysis. Typically, structural analysis would involve techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific data, it’s difficult to predict these properties .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Naphthyridine carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For example, Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showing potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM (Deady et al., 2003). This highlights the potential of naphthyridine derivatives as anticancer agents.
Antibacterial Activity
The antibacterial properties of naphthyridine compounds have also been explored. Egawa et al. (1984) reported the synthesis and antibacterial activity of naphthyridine-3-carboxylic acid derivatives, finding several compounds more active than enoxacin and worthy of further biological study (Egawa et al., 1984). These findings suggest the utility of naphthyridine derivatives as antibacterial agents.
Antimicrobial Properties
Chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with peptide linkages have been synthesized and tested for antimicrobial properties (Khalifa et al., 2016). These compounds showcase the versatility of naphthyridine carboxamides in developing antimicrobial agents.
Radio Sensitization and Bioreductively Activated Cytotoxins
Compounds with nitrothiophene carboxamide structures have been evaluated for their potential as radiosensitizers and selective cytotoxins, indicating the broader therapeutic applications of naphthyridine-related compounds (Threadgill et al., 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(3,4-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-9-11-20(13-17(16)2)28-23(31)15-30-14-22(26(33)29-19-7-5-4-6-8-19)24(32)21-12-10-18(3)27-25(21)30/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKWSVDZFZGQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934273.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)
![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)


![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)


![6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934291.png)